Bromelain - 150977-36-9

Bromelain

Catalog Number: EVT-1518577
CAS Number: 150977-36-9
Molecular Formula: C4H5N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bromelain can be extracted from different parts of the pineapple plant, leading to two main classifications:

  • Stem Bromelain (SBM): Extracted from the stem of the pineapple, classified under Enzyme Commission number EC 3.4.22.32.
  • Fruit Bromelain (FBM): Extracted from the fruit, classified under EC 3.4.22.33.

Both types exhibit similar proteolytic activities but differ in their specific applications and extraction methods .

Synthesis Analysis

Methods of Extraction

The extraction of bromelain typically involves several steps:

  1. Preparation: The pineapple parts (peel, core, crown) are washed and crushed.
  2. Filtration: The crushed material is filtered to obtain a liquid extract.
  3. Precipitation: Ethanol is added to the filtrate to precipitate bromelain, followed by centrifugation .
  4. Purification Techniques: Advanced methods such as membrane filtration, reverse micellar systems, and chromatographic techniques are employed to enhance purity and yield .

Technical Details

The extraction process can yield crude bromelain with varying efficiencies depending on the part of the pineapple used. For instance, yields from the peel and crown are generally higher than those from the core due to lower water content . The purification process often includes ion exchange chromatography and affinity chromatography to isolate bromelain effectively .

Molecular Structure Analysis

Bromelain primarily consists of various thiol endopeptidases that exhibit different molecular structures based on their source (stem or fruit). The molecular weight typically ranges from 20 kDa to 30 kDa for different bromelain isoforms . The presence of disulfide bonds contributes to its structural integrity and enzymatic function.

Data on Molecular Structure

  • Molecular Weight: Approximately 20-30 kDa
  • Isoelectric Point: Varies based on source but generally falls between pH 6-7
  • Functional Groups: Contains thiol groups essential for its proteolytic activity .
Chemical Reactions Analysis

Bromelain catalyzes the hydrolysis of peptide bonds in proteins through various chemical reactions:

  1. Proteolytic Activity: It cleaves peptide bonds by adding water molecules in a reaction known as hydrolysis.
  2. Substrate Specificity: Bromelain exhibits specificity towards certain amino acid sequences, making it effective for various protein substrates .

Technical Details

The enzyme operates optimally at pH levels between 6 and 7, where it maintains maximum activity without denaturation . Reaction kinetics can be studied using assays like azocasein or casein digestion, measuring absorbance changes at specific wavelengths.

Mechanism of Action

Bromelain's mechanism involves binding to substrate proteins at specific sites, leading to conformational changes that facilitate peptide bond cleavage:

  1. Substrate Binding: The enzyme binds to protein substrates through non-covalent interactions.
  2. Catalysis: A nucleophilic attack by a thiol group occurs on the carbonyl carbon of the peptide bond, resulting in hydrolysis.
  3. Product Release: After cleavage, the smaller peptide fragments are released, allowing the enzyme to act on new substrate molecules .

Data on Mechanism

  • Optimal Temperature: 50-60 degrees Celsius
  • pH Range for Activity: 6-7
  • Kinetic Parameters: Varies based on substrate concentration and reaction conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a light-yellow powder with a faint pineapple odor when extracted.
  • Solubility: Soluble in water; insoluble in organic solvents like ethanol.

Chemical Properties

Relevant Data or Analyses

Studies have shown that bromelain retains significant enzymatic activity after exposure to temperatures up to 70 degrees Celsius for short periods . Its stability makes it suitable for various applications in food processing and therapeutic uses.

Applications

Bromelain has numerous scientific uses:

  1. Food Industry: Used as a meat tenderizer due to its proteolytic properties.
  2. Pharmaceuticals: Employed in anti-inflammatory treatments and wound healing applications.
  3. Cosmetics: Incorporated into skincare products for its exfoliating properties.
  4. Nutritional Supplements: Marketed for digestive health benefits due to its ability to aid protein digestion .

Properties

CAS Number

150977-36-9

Product Name

Bromelain

Molecular Formula

C4H5N3O2

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